methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate
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Overview
Description
Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a mercapto group and a hexanoate ester side chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate typically involves multi-step organic reactions. One possible route could start with the formation of the quinazolinone core, followed by the introduction of the mercapto group and the esterification of the hexanoate side chain. Common reagents and conditions might include:
Formation of Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Mercapto Group: Thiolation reactions using thiolating agents such as thiourea or mercaptoacetic acid.
Esterification: Reaction of the carboxylic acid with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, in the presence of acid or base catalysts.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various esters, amides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, modulating their activity. The mercapto group may also play a role in binding to metal ions or forming disulfide bonds with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Thiols: Compounds with mercapto groups that exhibit similar reactivity.
Esters: Compounds with ester functional groups that can undergo similar chemical reactions.
Uniqueness
Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate is unique due to the combination of its quinazolinone core, mercapto group, and hexanoate ester side chain. This combination may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-20-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)21/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRPJYDZCKNGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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